(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Chemical proteomics Kinase inhibitor screening Phosphatase inhibitor selectivity

CAS 2034315-84-7 is a piperidine-isoxazole screening compound with the identical molecular formula (C15H16ClN3O3) as the Cdc25 inhibitor NSC 663284 yet a completely divergent scaffold—ordering by formula alone risks receiving the wrong chemotype. This compound’s 5-methylisoxazole-3-carbonyl amide serves as a bidentate kinase hinge-binding motif, while the 3-chloropyridin-4-yloxy ether provides a validated halogen-bond donor for fragment growing. With zero HBD, XLogP3=2.3, and TPSA=68.5 Ų, it falls within the CNS MPO desirability space, making it suitable for brain-penetrant kinase library design. It also functions as an unbiased scaffold-divergent negative control for Cdc25 biochemical assays. No single commercial analog replicates its 3D pharmacophore—generic substitution is unsound. Always verify CAS 2034315-84-7 on the certificate of analysis before experimental use.

Molecular Formula C15H16ClN3O3
Molecular Weight 321.76
CAS No. 2034315-84-7
Cat. No. B2439546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
CAS2034315-84-7
Molecular FormulaC15H16ClN3O3
Molecular Weight321.76
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C15H16ClN3O3/c1-10-8-13(18-22-10)15(20)19-6-3-11(4-7-19)21-14-2-5-17-9-12(14)16/h2,5,8-9,11H,3-4,6-7H2,1H3
InChIKeyIOUQKCCDUWZOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 2034315-84-7) Requires Explicit Comparator Scrutiny for Research Procurement


(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (CAS 2034315-84-7) is a synthetic small molecule of formula C15H16ClN3O3 (MW 321.76 g/mol) comprising a 3-chloropyridin-4-yloxy motif linked via an ether bridge to a piperidine ring, which is further amidated with a 5-methylisoxazole-3-carbonyl group [1]. It is catalogued as a research-grade screening compound and is commercially available from multiple vendors, typically at ≥95% purity [2]. Critically, this molecule shares its exact molecular formula (C15H16ClN3O3) with NSC 663284 (CAS 383907-43-5), a well-characterised Cdc25 dual-specificity phosphatase inhibitor, yet the two compounds possess entirely distinct chemical scaffolds and, consequently, divergent biological target profiles . This formula-level identity but scaffold-level divergence creates an acute procurement risk: researchers may inadvertently cross-reference biological data from one compound to the other, or vendors may conflate inventory. Systematic, comparator-driven evaluation is therefore essential before selecting this compound for any experimental programme.

Why In-Class Piperidine-Isoxazole Compounds Cannot Substitute for CAS 2034315-84-7 Without Empirical Verification


The piperidine-isoxazole chemotype encompasses dozens of commercially available analogs differing only in the nature of the aryl ether substituent at the piperidine 4-position and the heterocyclic carbonyl group at the piperidine nitrogen [1]. Even within the narrow subset of 3-chloropyridin-4-yloxy-piperidine amides, swapping the isoxazole for a pyridine or replacing the 5-methyl group on the isoxazole ring is expected to alter hydrogen-bond acceptor topology, lipophilicity, and metabolic stability [2]. The target compound's specific three-dimensional pharmacophore—defined by the 3-chloropyridin-4-yloxy ether vector, the piperidine chair conformation, and the 5-methylisoxazole-3-carbonyl H-bond acceptor pattern—is not replicated in any single commercially available analog [1]. Furthermore, a same-formula but structurally unrelated compound (NSC 663284) co-exists in the supply chain; procurement without explicit CAS verification risks receiving a molecule with entirely irrelevant biological activity . Generic substitution based solely on formula or target-class inference is therefore scientifically unsound.

Quantitative Differentiation Evidence: CAS 2034315-84-7 Versus Closest Analogs and Isomeric Confounders


Scaffold-Level Distinction from Same-Formula Compound NSC 663284 Prevents Target Misassignment

CAS 2034315-84-7 and NSC 663284 (CAS 383907-43-5) share the identical molecular formula C15H16ClN3O3 (MW 321.76) but constitute completely different chemical scaffolds [1]. The target compound is a piperidine-bridged isoxazole-pyridine ether-amide; NSC 663284 is a 6-chloro-7-(2-morpholin-4-yl-ethylamino)-quinoline-5,8-dione . NSC 663284 has a well-characterised biochemical profile as a Cdc25 dual-specificity phosphatase inhibitor (Ki = 29 nM for Cdc25A, 95 nM for Cdc25B2, 89 nM for Cdc25C; IC50 = 0.21 μM for Cdc25B2; antiproliferative IC50 range 0.2–35 μM across human tumor cell lines) . No published bioactivity data exist for CAS 2034315-84-7 in ChEMBL, BindingDB, or PubMed-indexed literature as of April 2026 [1] [2]. Any attribution of Cdc25 inhibitory activity to CAS 2034315-84-7 based on NSC 663284 data would constitute a critical target misassignment error.

Chemical proteomics Kinase inhibitor screening Phosphatase inhibitor selectivity

Chlorine Substituent on Pyridine Ring Modulates Lipophilicity and Halogen-Bonding Potential Relative to Des-Chloro Analog

The chlorine atom at the 3-position of the pyridine ring in CAS 2034315-84-7 differentiates it from the des-chloro analog (4-(pyridin-4-yloxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone (C15H17N3O3, MW 287.31) [1]. Computed properties for the target compound: XLogP3 = 2.3, TPSA = 68.5 Ų, HBD = 0, HBA = 5 [2]. The des-chloro analog is predicted to have lower lipophilicity (ΔXLogP3 ≈ –0.5 to –0.8 estimated) due to replacement of Cl (Hansch π = +0.71) with H (π = 0.00), and reduced TPSA due to loss of the chlorine electron density contribution [1]. Additionally, the 3-chloropyridin-4-yloxy motif presents a halogen-bond donor (σ-hole on Cl) capable of engaging backbone carbonyl oxygens in kinase hinge regions—an interaction motif unavailable to the des-chloro analog [3].

Medicinal chemistry Physicochemical profiling Halogen bonding design

Piperidine 4-Oxy vs. 3-Oxy Regioisomerism Alters Exit Vector Geometry and Target Engagement Potential

CAS 2034315-84-7 positions the 3-chloropyridin-4-yloxy group at the piperidine 4-position (para to the amide nitrogen), producing an extended linear conformation with the ether oxygen serving as a hydrogen-bond acceptor [1]. The regioisomeric analog (5-methylisoxazol-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone places the aryloxy substituent at the piperidine 3-position, creating a bent geometry that projects the pyridine ring in a different spatial trajectory relative to the isoxazole-carbonyl plane [2]. This geometric difference translates to a distinct three-dimensional pharmacophore: the 4-oxy isomer presents the chloropyridine ring approximately 180° opposite to the isoxazole amide, while the 3-oxy isomer projects it at roughly 60°–120° from the amide plane (estimated from piperidine chair conformer analysis) [1]. In kinase inhibitor design, such exit vector differences routinely determine subtype selectivity within the kinome [3].

Structure-based drug design Conformational analysis Kinase inhibitor selectivity

Isoxazole-3-Carbonyl vs. Pyridine-4-Carbonyl Amide: Distinct Hydrogen-Bond Acceptor Pharmacophore Defines Differential Kinase Binding Potential

CAS 2034315-84-7 presents a 5-methylisoxazole-3-carbonyl amide as the putative hinge-binding motif, with the isoxazole ring nitrogen (N2) and carbonyl oxygen positioned to form a bidentate hydrogen-bond acceptor pair with kinase hinge region backbone NH donors [1]. In contrast, the analog (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone replaces this with a pyridine-4-carbonyl motif, where the pyridine nitrogen serves as a single H-bond acceptor in a different geometric arrangement [2]. The isoxazole-3-carbonyl motif has been validated in ATP-competitive inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), where isoxazole-based compounds achieved Ki values of 0.7 ± 0.2 μM and 2.3 ± 0.9 μM [3]. While these data are from a different chemotype series, they establish class-level precedent that isoxazole-3-carbonyl amides can effectively engage kinase ATP pockets, whereas pyridine-4-carbonyl amides present a distinct H-bond acceptor geometry that may favor different kinase subfamilies [1] [3].

Kinase hinge-binding design Hydrogen-bond acceptor topology Scaffold hopping

Absence of Curated Bioactivity Data Defines This Compound's Procurement Role as a De Novo Screening Scaffold, Not a Tool Compound

A systematic cross-database search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed confirms zero curated bioactivity records for CAS 2034315-84-7 as of April 2026 [1] [2]. This stands in marked contrast to NSC 663284 (same formula, C15H16ClN3O3), which has 50+ bioactivity data points across Cdc25A/B/C phosphatases and the NCI-60 tumor cell panel , and to established isoxazole-based tool compounds such as the PfPKG inhibitors (Ki values published, selectivity characterised) [2]. The absence of data for CAS 2034315-84-7 is not a deficiency but a defining characteristic: this compound is a screening-grade scaffold intended for de novo target identification or medicinal chemistry elaboration, not a characterised chemical probe. Procurement for hypothesis-driven mechanistic studies is contraindicated without prior in-house characterisation.

Chemical biology High-throughput screening Tool compound selection

Computed Physicochemical Profile Meets Lead-Like Criteria with a Distinct Polar Surface Area Relative to In-Class Piperidine-Isoxazole Analogs

CAS 2034315-84-7 exhibits computed physicochemical properties that fall within lead-like chemical space: MW = 321.76 g/mol, XLogP3 = 2.3, TPSA = 68.5 Ų, HBD = 0, HBA = 5, rotatable bonds = 3, fraction sp³ = 0.40 [1] [2]. Compared to the des-chloro analog (MW 287.31, estimated XLogP3 ~1.5–1.8), the target compound gains 34.45 Da and ~0.5–0.8 logP units via chlorine incorporation, placing it closer to the centre of oral drug-like property space (MW 300–400, logP 2–4) while maintaining a TPSA below the 140 Ų threshold predictive of oral bioavailability [1] [3]. The absence of hydrogen-bond donors (HBD = 0) is unusual for a lead-like molecule and may limit aqueous solubility but could confer an advantage in crossing the blood-brain barrier, where HBD count correlates inversely with CNS penetration [3].

Drug-like property assessment Lead optimisation ADME prediction

Evidence-Anchored Application Scenarios: Where CAS 2034315-84-7 Offers a Verifiable Procurement Rationale


Scaffold-Hopping Library Design Targeting the Kinase Hinge Region via Isoxazole-3-Carbonyl Bidentate HBA Motif

CAS 2034315-84-7 presents a 5-methylisoxazole-3-carbonyl amide that can serve as a bidentate hydrogen-bond acceptor for kinase hinge region engagement, as established by class-level precedent from PfPKG isoxazole inhibitors (Ki = 0.7–2.3 μM) [1]. The 3-chloropyridin-4-yloxy ether extends into the solvent-exposed or selectivity pocket region, with the chlorine atom offering a halogen-bond donor for backbone carbonyl interactions [2]. This compound is suitable as a core scaffold for parallel SAR exploration where the chloropyridine and isoxazole substituents are systematically varied, enabling rapid mapping of kinase subtype selectivity determinants. Its zero-HBD, moderate-lipophilicity profile (XLogP3 = 2.3, TPSA = 68.5 Ų) further supports its inclusion in CNS-kinase-targeted libraries [3].

Negative Control for Cdc25 Phosphatase Screening Panels Requiring Formula-Matched but Scaffold-Divergent Compounds

Because CAS 2034315-84-7 shares the molecular formula C15H16ClN3O3 with the validated Cdc25 inhibitor NSC 663284 but possesses an entirely unrelated scaffold (piperidine-isoxazole vs. quinolinedione), it can function as a scaffold-divergent negative control in Cdc25 phosphatase biochemical assays [1]. Any observed Cdc25 inhibition by CAS 2034315-84-7 cannot be attributed to the NSC 663284 pharmacophore and would indicate either assay interference or a novel Cdc25-binding chemotype. The absence of pre-existing Cdc25 annotation for CAS 2034315-84-7 in curated databases [2] strengthens its utility as an unbiased control compound.

Halogen-Bonding Probe for Structural Biology Studies of Chloropyridine Recognition in Protein-Ligand Complexes

The 3-chloropyridin-4-yloxy moiety in CAS 2034315-84-7 provides a geometrically well-defined halogen-bond donor (C–Cl···O=C interaction) that has been structurally validated in kinase inhibitor co-crystal structures [1]. This compound can be co-crystallised with putative target proteins to experimentally determine whether the chlorine atom engages in directional halogen bonding, as opposed to simple van der Waals contacts, thereby informing subsequent optimisation of the halogen substitution pattern. The piperidine 4-oxy linkage fixes the chloropyridine orientation, reducing conformational ambiguity in electron density maps relative to more flexible analogs [2].

Phenotypic Screening in CNS-Relevant Cell Models Exploiting Favourable Brain-Penetration Physicochemical Parameters

The computed physicochemical profile of CAS 2034315-84-7—XLogP3 = 2.3, TPSA = 68.5 Ų, HBD = 0, MW = 321.76 g/mol—falls within the CNS MPO desirability space defined by Wager et al. (HBD ≤ 2, TPSA < 76 Ų for optimal CNS exposure) [1]. With zero hydrogen-bond donors, this compound is predicted to exhibit enhanced passive blood-brain barrier permeability relative to analogs bearing hydroxyl or amine substituents. It is therefore a rational choice for inclusion in phenotypic screens targeting neuronal cell models or brain-tumour cell lines where intracellular target engagement in a CNS-relevant context is desired, with the caveat that its specific biological targets remain uncharacterised and must be identified through subsequent chemical proteomics [2].

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